3-Phenylmethanesulfonyl-propionic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

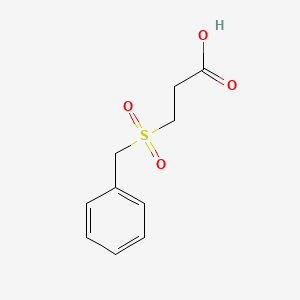

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c11-10(12)6-7-15(13,14)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVJEQSCVWZYQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390387 | |

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90396-02-4 | |

| Record name | 3-Phenylmethanesulfonyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Chemical Structure Elucidation in Advanced Research Contexts

Precise IUPAC and Common Nomenclatures for 3-Phenylmethanesulfonyl-propionic Acid and its Derivatives

The nomenclature for this compound and its related structures is governed by IUPAC rules, though common names are also prevalent in literature. The primary compound of interest is systematically named 3-(benzylsulfonyl)propanoic acid . cymitquimica.com The name used in the subject of this article, "this compound," is a valid common name that accurately describes the constituent parts of the molecule: a phenylmethyl (benzyl) group, a sulfonyl group, and a propionic acid chain.

In research contexts, various derivatives are synthesized to modify the compound's properties. A common derivative is the methyl ester, methyl 3-(benzylsulfonyl)propanoate . echemi.com Another closely related compound, often discussed in similar research areas, is 3-(phenylsulfonyl)propionic acid , where the benzyl (B1604629) group is replaced by a phenyl group directly attached to the sulfonyl moiety.

Interactive Table 1: Compound Nomenclature

| Structure | IUPAC Name | Common Name(s) | CAS Number |

|---|---|---|---|

| C₆H₅CH₂SO₂CH₂CH₂COOH | 3-(Benzylsulfonyl)propanoic acid | This compound | 90396-02-4 sigmaaldrich.com |

| C₆H₅CH₂SO₂CH₂CH₂COOCH₃ | Methyl 3-(benzylsulfonyl)propanoate | 3-(Benzylsulfonyl)propionic acid, methyl ester | 5342-55-2 echemi.com |

| C₆H₅SO₂CH₂CH₂COOH | 3-(Phenylsulfonyl)propionic acid | Benzenesulfonylpropanoic acid | 10154-71-9 |

Molecular Formula and Molecular Weight Determinations in High-Resolution Mass Spectrometry

The elemental composition of 3-(benzylsulfonyl)propanoic acid is defined by its molecular formula. This information is critical for high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement, confirming the elemental makeup of the molecule.

The molecular formula for 3-(benzylsulfonyl)propanoic acid is C₁₀H₁₂O₄S . cymitquimica.com Based on this formula, the monoisotopic mass can be calculated with high precision, a value that is experimentally verified using HRMS. The average molecular weight, used for bulk calculations, is approximately 228.27 g/mol . cymitquimica.com

Interactive Table 2: Molecular Formula and Weight

| Compound Name | Molecular Formula | Average Molecular Weight (g/mol) | Monoisotopic Mass (Da) |

|---|---|---|---|

| 3-(Benzylsulfonyl)propanoic acid | C₁₀H₁₂O₄S | 228.27 cymitquimica.com | 228.0456 |

Stereochemical Considerations and Isomeric Forms in Advanced Synthetic Studies

Stereochemistry examines the three-dimensional arrangement of atoms in molecules. The structure of 3-(benzylsulfonyl)propanoic acid (C₆H₅CH₂SO₂CH₂CH₂COOH) lacks a chiral center; that is, no carbon atom is bonded to four different substituent groups. As a result, the molecule is achiral and does not exhibit enantiomerism or diastereomerism.

However, in the context of advanced synthetic studies, chirality can be introduced into the molecular framework through targeted modifications. For instance, the synthesis of derivatives with substituents on the propanoic acid backbone, such as at the C-2 position (the alpha-carbon), would create a stereocenter. The resulting compound would exist as a pair of enantiomers (R and S forms). The separation and study of such individual stereoisomers are crucial as they can exhibit distinct biological activities and chemical properties.

Spectroscopic Characterization Methodologies and Data Interpretation in Academic Research

Spectroscopic techniques are indispensable for elucidating the structure of novel compounds. NMR, HRMS, and IR spectroscopy each provide unique and complementary information about the molecular architecture of 3-(benzylsulfonyl)propanoic acid. Although specific experimental spectra for this exact compound are not widely published, its characteristic spectral features can be accurately predicted based on the known effects of its constituent functional groups.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of 3-(benzylsulfonyl)propanoic acid is expected to show several distinct signals. The carboxylic acid proton (-COOH) would appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. orgchemboulder.com The five protons of the phenyl ring would likely appear as a multiplet between 7.0 and 7.5 ppm. The benzylic methylene (B1212753) protons (-SO₂-CH₂-Ph) would produce a singlet around 4.0-4.5 ppm. The two methylene groups of the propanoic acid chain (-CH₂-CH₂-) would appear as two distinct triplets in the aliphatic region (approximately 2.5-3.5 ppm) due to coupling with each other. docbrown.info

¹³C NMR: The carbon NMR spectrum would provide further structural confirmation. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. docbrown.info The carbons of the phenyl ring would appear between 125 and 140 ppm. The benzylic carbon (-SO₂-C H₂-Ph) and the two methylene carbons of the propanoic acid chain would be observed in the aliphatic region, with their specific shifts influenced by the electron-withdrawing sulfonyl group. ucl.ac.uk

Interactive Table 3: Predicted NMR Data for 3-(Benzylsulfonyl)propanoic acid

| NMR Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 10.0 - 13.0 | 1H, broad singlet, -COOH |

| ¹H NMR | 7.0 - 7.5 | 5H, multiplet, Ar-H |

| ¹H NMR | 4.0 - 4.5 | 2H, singlet, -SO₂-CH₂-Ph |

| ¹H NMR | 2.5 - 3.5 | 4H, two triplets, -CH₂-CH₂- |

| ¹³C NMR | 170 - 180 | -COOH |

| ¹³C NMR | 125 - 140 | Aromatic carbons |

| ¹³C NMR | 50 - 65 | -SO₂-CH₂-Ph |

| ¹³C NMR | 25 - 50 | -CH₂-CH₂- |

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of a molecule, which in turn confirms its elemental formula. For 3-(benzylsulfonyl)propanoic acid (C₁₀H₁₂O₄S), the calculated exact mass is 228.0456 Da. An HRMS experiment would aim to detect the corresponding molecular ion, for example, the protonated molecule [M+H]⁺ at m/z 229.0534 or the deprotonated molecule [M-H]⁻ at m/z 227.0378. The high accuracy of this measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the compound's molecular formula.

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of 3-(benzylsulfonyl)propanoic acid would be characterized by several key absorption bands.

The most prominent feature would be a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. vscht.cz The C=O stretching vibration of the carbonyl group in the carboxylic acid would appear as a strong, sharp peak around 1700-1725 cm⁻¹. vscht.cz The sulfonyl group (SO₂) gives rise to two characteristic strong stretching absorptions: an asymmetric stretch typically found between 1300 and 1350 cm⁻¹ and a symmetric stretch between 1120 and 1160 cm⁻¹. researchgate.netacs.org Additionally, C-H stretching vibrations for the aromatic and aliphatic portions would be observed just above and below 3000 cm⁻¹, respectively.

Interactive Table 4: Predicted IR Absorption Data for 3-(Benzylsulfonyl)propanoic acid

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |

| ~3000 - 3100 | C-H stretch | Aromatic |

| ~2850 - 3000 | C-H stretch | Aliphatic |

| 1700 - 1725 | C=O stretch (strong) | Carboxylic Acid |

| 1300 - 1350 | S=O asymmetric stretch (strong) | Sulfone |

| 1120 - 1160 | S=O symmetric stretch (strong) | Sulfone |

Lack of Specific Data for this compound in Advanced Research Contexts

A thorough review of available scientific literature and spectral databases reveals a significant gap in detailed research findings specifically concerning the Ultraviolet-Visible (UV-Vis) spectroscopy of this compound. Despite searches for experimental data, including wavelength of maximum absorbance (λmax), molar absorptivity (ε), and solvent effects, no specific studies detailing the UV-Vis spectral properties of this particular compound could be located.

The inherent chromophores within this compound—the phenyl group and the sulfonyl group—are known to exhibit electronic transitions in the ultraviolet region. The phenyl group typically displays absorptions characteristic of benzene (B151609) derivatives, which are influenced by the nature of its substituents. The sulfonyl group, being an auxochrome, can also influence the spectral characteristics. However, without direct experimental measurement or computational studies on this compound, any discussion of its UV-Vis spectroscopic behavior would be purely speculative and fall outside the required scope of detailed, scientifically accurate research findings.

Consequently, the generation of a data table and a detailed analysis for section 1.4.4, as outlined in the instructions, is not feasible based on the currently accessible scientific information. Further empirical research would be necessary to elucidate the specific UV-Vis absorption properties of this compound.

Synthetic Methodologies and Reaction Pathways in Organic Chemistry

Historical Overview of Synthetic Routes to Propionic Acid Derivatives

The synthesis of propionic acid and its derivatives has a rich history, with early methods often relying on the oxidation of corresponding alcohols or aldehydes. Another classical approach involves the carbonation of Grignard reagents, offering a reliable way to extend a carbon chain and introduce a carboxylic acid functionality. The hydrolysis of nitriles, prepared via nucleophilic substitution of alkyl halides with cyanide, has also been a long-standing method for obtaining propionic acids. khanacademy.org These foundational methods, while effective, often require harsh reaction conditions and may have limitations in terms of functional group tolerance. Over time, more sophisticated and milder methods have been developed, paving the way for the synthesis of more complex derivatives, including those containing sulfonyl groups.

Contemporary Synthetic Strategies for 3-Phenylmethanesulfonyl-propionic Acid

Modern synthetic approaches to this compound primarily involve the formation of the carbon-sulfur bond through conjugate addition reactions. These methods offer high efficiency and good control over the final product.

Condensation Reactions in the Formation of Sulfonyl-Propionic Acid Linkages

A prevalent contemporary method for synthesizing this compound involves the Michael addition of a sulfinate salt to an α,β-unsaturated carbonyl compound. One specific and effective route is the reaction of benzenesulfinic acid sodium salt with maleic anhydride (B1165640). google.comorgsyn.org This reaction proceeds through the formation of an intermediate, 2-benzenesulfonylsuccinic acid, which then undergoes decarboxylation to yield the final product. google.com

Another notable condensation reaction is the sulfa-Michael addition of benzenesulfonylhydrazide to acrylic acid. This method provides a direct route to the target molecule. chemicalbook.com

Hydrolysis of Intermediate Compounds in Multi-step Syntheses

In multi-step synthetic sequences, the hydrolysis of intermediate compounds is a crucial step to unveil the final carboxylic acid functionality. For instance, if the synthesis begins with the conjugate addition of a sulfinate to an acrylic ester or acrylonitrile, a subsequent hydrolysis step is necessary.

The hydrolysis of an ester intermediate to a carboxylic acid can be carried out under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is typically an irreversible process, driving the reaction to completion.

Similarly, a nitrile intermediate can be hydrolyzed to a carboxylic acid. This transformation is generally performed under strong acidic or basic conditions with heating. The reaction proceeds via an amide intermediate which is further hydrolyzed to the carboxylic acid.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the efficiency and yield of the synthesis of this compound, careful optimization of reaction parameters is essential.

Temperature plays a critical role in the synthesis of this compound. In the synthesis from benzenesulfinic acid sodium salt and maleic anhydride, the initial addition reaction is typically carried out at a moderate temperature, for instance, between 25-40°C. google.com The subsequent decarboxylation of the 2-benzenesulfonylsuccinic acid intermediate requires higher temperatures, generally in the range of 60-105°C, to proceed efficiently. google.com In the synthesis from acrylic acid and benzenesulfonylhydrazide, a higher temperature of 120°C is employed. chemicalbook.com

Table 1: Effect of Temperature on the Synthesis of this compound

| Synthetic Route | Step | Temperature (°C) | Observations |

|---|---|---|---|

| Benzenesulfinic acid sodium salt + Maleic Anhydride | Addition | 25-40 | Formation of 2-benzenesulfonylsuccinic acid |

| Decarboxylation | 60-105 | Formation of this compound |

This table is generated based on data from available literature and patents and is for illustrative purposes.

While some syntheses of this compound can proceed without a catalyst, the use of catalysts can significantly enhance the reaction rate and selectivity. In the context of the Michael addition of sulfinates to α,β-unsaturated systems, both base and Lewis acid catalysis can be employed.

Bases can facilitate the reaction by deprotonating the sulfinic acid, thereby increasing its nucleophilicity. Organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to promote the sulfa-Michael addition. researchgate.net

Lewis acids can activate the α,β-unsaturated carbonyl compound, making it more electrophilic and thus more susceptible to nucleophilic attack by the sulfinate.

Furthermore, a Chinese patent suggests the use of phase transfer catalysts in the synthesis of 3-(benzene sulfonyl) propionic acid from benzenesulfinic acid sodium salt and maleic anhydride. google.com This indicates that enhancing the transport of the sulfinate anion to the reaction site can improve the efficiency of the synthesis.

Synthesis of Related Phenylsulfonyl and Phenylpropionic Acid Derivatives

The synthesis of derivatives related to this compound, specifically other phenylsulfonyl and phenylpropionic acid derivatives, encompasses a variety of chemical transformations. These methodologies are crucial for developing new compounds with potential biological activities.

N,N-disubstituted β-amino acids and their derivatives

The synthesis of N,N-disubstituted β-amino acids and their derivatives is a significant area of research due to their potential as building blocks in medicinal and bio-organic chemistry. nih.govresearchgate.net One common strategy involves the modification of β-amino acids to introduce diverse substituents on the nitrogen atom. For instance, new N,N-disubstituted β-amino acids with thiazole (B1198619), aromatic, and heterocyclic fragments have been synthesized starting from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method. nih.govresearchgate.netnih.gov This method is based on the condensation of α-haloketones or aldehydes with thioamides or thiourea. researchgate.net

Recent advancements have also focused on more direct and efficient synthetic routes. illinois.edu These include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which utilize simple starting materials and reduce the number of synthetic steps. illinois.edu Furthermore, biocatalytic methods employing engineered enzymes like the β-subunit of tryptophan synthase are being explored for the synthesis of β-N-substituted-α-amino acids, offering a greener alternative to traditional chemical synthesis. nih.govnih.gov

A stereocontrolled approach has been developed for the synthesis of disubstituted, open-chain β-amino acid derivatives from cyclohexene (B86901) β-amino esters. researchgate.net This method relies on the oxidative ring cleavage of the cyclohexene ring, followed by functionalization to yield syn- or anti-difunctionalized acyclic β-amino acid derivatives. researchgate.net Asymmetric synthesis of anti-α,β-disubstituted β-amino acid derivatives has also been achieved through the reaction of N-alkoxycarbonyl-1-methoxyamines with optically active 2-oxazolidinones. acs.org

| Starting Material | Synthetic Method | Product | Reference |

| N-phenyl-N-thiocarbamoyl-β-alanine | Hantzsch synthesis | N,N-disubstituted β-amino acids with thiazole substituents | nih.govresearchgate.netnih.gov |

| Alkenes | Palladium-catalyzed aminocarbonylation | N-protected β-amino acid derivatives | illinois.edu |

| Aziridines | Nickel-catalyzed carboxylation | Mono-substituted β-amino acids | illinois.edu |

| Cyclohexene β-amino esters | Oxidative ring cleavage | Disubstituted, open-chain β-amino acid derivatives | researchgate.net |

| N-alkoxycarbonyl-1-methoxyamines | Reaction with chiral 2-oxazolidinones | anti-α,β-disubstituted β-amino acid derivatives | acs.org |

3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids

A notable class of N,N-disubstituted β-amino acids are the 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acids. The synthesis of these compounds and their derivatives has been reported, starting from N-phenyl-N-thiocarbamoyl-β-alanine. nih.govresearchgate.netnih.gov The Hantzsch thiazole synthesis is a key reaction in this process. nih.govresearchgate.net

For example, 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid can be synthesized by reacting N-phenyl-N-thiocarbamoyl-β-alanine with chloroacetaldehyde (B151913) in a refluxing aqueous solution. nih.govresearchgate.net The resulting water-soluble amino acid hydrochloride is then neutralized with sodium acetate. nih.govresearchgate.net Similarly, reacting the starting thioamide with monochloroacetic acid in water with sodium carbonate as a base yields 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid. nih.govresearchgate.net Further modifications can be introduced, such as the synthesis of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids through condensation with various aromatic or heterocyclic aldehydes. nih.gov

Derivatives containing a quinone fragment, such as 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid, have been synthesized by reacting N-phenyl-N-thiocarbamoyl-β-alanine with 2,3-dichloro-1,4-naphthoquinone in acetic acid. nih.gov Other variations include the synthesis of 3-/[4-(4-substituted phenyl)thiazol-2-yl]{4-[1-(hydroxyimino)ethyl]phenyl}amino/propanoic acids and their subsequent transformations. mdpi.com

| Reactants | Reaction Conditions | Product | Reference |

| N-phenyl-N-thiocarbamoyl-β-alanine, Chloroacetaldehyde | Refluxing water | 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic acid | nih.govresearchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine, Monochloroacetic acid | Water, Sodium carbonate | 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | nih.govresearchgate.net |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid, Aromatic/heterocyclic aldehydes | Condensation | 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine, 2,3-dichloro-1,4-naphthoquinone | Acetic acid, 80°C | 3-(N-(4,9-dihydro-4,9-dioxonaphtho[2,3-d]thiazol-2-yl)-N-phenylamino)propanoic acid | nih.gov |

2-Hydroxy-3-benzenesulfonylamino-3-phenyl-propionic acid methyl ester

The synthesis of 2-hydroxy-3-benzenesulfonylamino-3-phenyl-propionic acid methyl ester and its analogs is of interest due to the presence of the vicinal amino alcohol moiety, a common structural feature in biologically active compounds. nih.gov A synthetic route to a similar compound, (2R,3S)-methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate, involves the reaction of methyl cinnamate (B1238496) with chloramine-T in a mixture of acetonitrile (B52724) and water, using a hydrotalcite-like catalyst. nih.gov This reaction produces diastereomers that can be separated by chromatography. nih.gov

Another approach involves the preparation of (2R, 3S)-2-oxhydryl-3-amido-3-phenylpropionic acid methyl ester through the hydrogenolysis of 2R-oxhydryl-3S-N-[(S)-phenemyl]amido-phenylpropionic acid methyl ester. google.com This reaction uses formic acid as a reducing agent and a palladium-charcoal or palladium hydroxide (B78521) catalyst in an alcohol solvent under normal pressure. google.com

The synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid has been achieved by the diazotization of 2-methyl-L-phenylalanine hydrochloride, which proceeds with retention of configuration. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

| Methyl cinnamate | Chloramine-T, hydrotalcite-like catalyst, acetonitrile/water | (2R,3S)-Methyl 2-hydroxy-3-(4-methylbenzenesulfonamido)-3-phenylpropanoate | nih.gov |

| 2R-oxhydryl-3S-N-[(S)-phenemyl]amido-phenylpropionic acid methyl ester | Formic acid, Pd/C or Pd(OH)₂, alcohol solvent | (2R, 3S)-2-oxhydryl-3-amido-3-phenylpropionic acid methyl ester | google.com |

| 2-methyl-L-phenylalanine hydrochloride | Diazotization | (S)-2-hydroxy-3-o-methylpropanoic acid | google.com |

2-(substituted sulphur, sulphone or sulphoxide)-3-(substituted phenyl) propionic acid derivatives

The synthesis of 2-phenylpropionic acid derivatives bearing sulfur-containing substituents at the 2-position has been explored for various applications. A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives with thioether linkages have been synthesized. nih.govresearchgate.net The general synthetic route starts from a substituted 2-(4-methylphenyl)propionic acid, which is brominated to give 2-(4-(bromomethyl)phenyl)propionic acid. nih.gov This intermediate is then reacted with various sulfur-containing nucleophiles to introduce the desired substituent. For example, reaction with 5-methoxybenzo[d]thiazole-2-thiol (B1334758) yields 2-(4-(((5-methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid. nih.gov

The oxidation of sulfides is the most common method for preparing the corresponding sulfoxides and sulfones. researchgate.net Various oxidizing agents can be used, and the choice of reagent and reaction conditions can allow for selective oxidation to either the sulfoxide (B87167) or the sulfone. researchgate.net A series of trifluoromethylpyridine amide derivatives containing thioether, sulfone, and sulfoxide moieties have been designed and synthesized. researchgate.net

| Starting Material | Key Intermediate | Sulfur Nucleophile/Reaction | Product Example | Reference |

| 2-(4-Methylphenyl)propionic acid | 2-(4-(bromomethyl)phenyl) propionic acid | 5-methoxybenzo[d]thiazole-2-thiol | 2-(4-(((5-methoxybenzo[d]thiazol-2-yl)thio)methyl)phenyl)propanoic acid | nih.gov |

| Substituted acetophenones | 2-substituted-phenyl-2-oxoethylsulfonyl chlorides | Amination with 2-trifluoromethyl-4-chlorophenylamine | N-(2-trifluoromethyl-4-chlorophenyl)-2-oxo-2-phenylethylsulfonamides | nih.gov |

| Thioether derivatives | Oxidation | Sulfoxide or Sulfone derivatives | Trifluoromethylpyridine amide derivatives containing sulfoxide/sulfone | researchgate.net |

2-(substituted oxygen)-3-(substituted phenyl) propionic acid derivatives

The synthesis of 2-phenylpropionic acid derivatives with oxygen-containing substituents at the 2-position has also been investigated. For instance, 2-(3-phenoxyphenyl)-propionic acid can be prepared by the hydrolysis of 2-(phenoxy-phenyl)-3-propionitrile. google.com Another method involves the hydrolysis and partial decarboxylation of a 2-cyano-2-(3-phenoxy-phenyl)-propionic acid ester or amide. google.com

A series of 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have been synthesized. rsc.org The model compound, methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, was modified through saponification to the corresponding acid and hydrazinolysis to the hydrazide. rsc.org These intermediates were then used to synthesize N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates via DCC and azide (B81097) coupling methods. rsc.org

| Starting Material | Synthetic Method | Product Example | Reference |

| 2-(phenoxy-phenyl)-3-propionitrile | Hydrolysis | 2-(3-phenoxyphenyl)-propionic acid | google.com |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Saponification and DCC/azide coupling | N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides | rsc.org |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and their intermediates to reduce the environmental impact of chemical processes. rsc.org For the synthesis of this compound and related compounds, several green chemistry approaches can be considered.

One key principle is the use of greener solvents. researchgate.net Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or acetic acid. researchgate.net Solvent-free synthesis, where reactions are carried out in the absence of a solvent, is another highly effective green approach that minimizes waste. mdpi.com

The use of catalysts, particularly biocatalysts and reusable heterogeneous catalysts, can significantly improve the sustainability of a synthesis. researchgate.netunibo.it Biocatalysis, which utilizes enzymes to perform chemical transformations, often proceeds under mild conditions with high selectivity, reducing the need for protecting groups and harsh reagents. researchgate.net Flow chemistry is another green technology that can be integrated with various catalytic systems to enable automated and more efficient processes. mdpi.com

Microwave-assisted and ultrasonic-assisted synthesis are energy-efficient techniques that can accelerate reaction rates and improve yields. researchgate.net The choice of reaction medium is crucial for microwave synthesis, with polar solvents being more effective at absorbing microwave energy. mdpi.com

In the context of synthesizing compounds like this compound, these principles can be applied by, for example, exploring aqueous reaction conditions, utilizing enzymatic resolutions or transformations, and employing flow chemistry to improve efficiency and safety. The development of solid-state reactions can also eliminate the need for solvents. pharmtech.com

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Use of Green Solvents | Replacing traditional organic solvents with water, ethanol, etc. researchgate.net | Reduced toxicity and environmental impact. |

| Solvent-Free Synthesis | Conducting reactions without a solvent. mdpi.com | Minimized waste and simplified purification. |

| Biocatalysis | Employing enzymes for specific transformations. researchgate.net | High selectivity, mild reaction conditions, reduced byproducts. |

| Flow Chemistry | Using continuous flow reactors. mdpi.com | Improved efficiency, safety, and scalability. |

| Microwave/Ultrasonic Assistance | Applying alternative energy sources. researchgate.net | Faster reaction times and increased yields. |

| Solid-State Chemistry | Performing reactions in the solid state. pharmtech.com | Elimination of solvents and potentially higher yields. |

Scaled-Up Production and Process Chemistry Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound, also known as 3-(benzylsulfonyl)propanoic acid, presents several challenges that necessitate careful consideration of reaction pathways, cost-effectiveness, and product purity. Economically unviable synthetic routes often hinder large-scale preparation due to low yields and the high cost of reagents. orgsyn.org Process chemistry focuses on developing methodologies that are not only efficient and high-yielding but also simple, safe, and utilize readily available, inexpensive starting materials.

One of the primary concerns in the scaled-up synthesis is the formation of byproducts, which can complicate purification and reduce the quality of the final product. For instance, in certain preparation methods, the formation of polymeric byproducts and oil droplets has been observed. orgsyn.orggoogle.com These impurities can make the post-processing and purification stages difficult, requiring steps such as hot vacuum filtration to remove them. orgsyn.org

A synthetic approach considered suitable for industrialized production involves a two-step reaction starting from sodium benzenesulfinate (B1229208) and maleic anhydride. google.com This method is favored because the reagents are common and inexpensive, the operational steps are straightforward, and the yield is high, aligning with the needs of industrial-scale manufacturing. google.com The process involves an initial addition reaction in an aqueous phase to form an intermediate, 2-benzenesulfonyl succinic acid, followed by a heating decarboxylation reaction to yield the final product, 3-(benzene sulfonyl)propionic acid. google.com

The optimization of reaction conditions is critical for maximizing yield and purity on a large scale. Key parameters that are controlled include temperature and pH at each step of the reaction. google.com

Table 1: Optimized Reaction Parameters for Scaled-Up Synthesis

| Step | Reactants | Solvent | Temperature | pH | Duration | Yield |

|---|---|---|---|---|---|---|

| 1. Addition | Sodium benzenesulfinate, Maleic anhydride | Water | 35°C | ~9.5 | 3 hours | - |

| 2. Decarboxylation | 2-benzenesulfonyl succinic acid | Water | Reflux | ~2 | 5 hours | - |

Data sourced from a patented industrial synthesis method. google.com

In a specific embodiment of this industrial method, 25 grams of sodium benzenesulfinate are dissolved in water, and the pH is adjusted. google.com Maleic anhydride is then added portionwise while maintaining the temperature at 35°C. google.com After the initial reaction, the system's pH is lowered, and the mixture is heated to reflux for 5 hours. google.com The product crystallizes upon cooling and is then purified by recrystallization from 95% ethanol, resulting in a yield of 83% with a purity of 97.5%. google.com

Another documented laboratory-scale preparation that addresses some scalability issues involves reacting 3-mercaptopropionic acid with benzyl (B1604629) bromide followed by oxidation. However, the synthesis of the precursor required for this route can have low yields, impacting its economic feasibility for large-scale production. orgsyn.org A different approach detailed in Organic Syntheses involves the reaction of sodium benzenesulfinate with acrylic acid. orgsyn.org This procedure requires careful control of conditions, including acidification to a specific pH to precipitate the product and washing with cold solvents to purify it. orgsyn.org While providing a good yield on a laboratory scale (58-70%), the formation of oil-like byproducts was noted as a potential issue. orgsyn.org

Table 2: Comparison of Reagents and Yields in Laboratory vs. Industrial Methods

| Method | Starting Materials | Key Reagents/Solvents | Reported Yield | Key Considerations |

|---|---|---|---|---|

| Industrial Process google.com | Sodium benzenesulfinate, Maleic anhydride | Water, Hydrochloric acid, Ethanol | 83% | Suitable for industrialization; simple operation; cheap reagents. |

Ultimately, the selection of a synthetic route for the scaled-up production of this compound hinges on a balance of high yield, operational simplicity, cost of raw materials, and the ability to consistently produce a high-purity product while minimizing difficult-to-remove impurities. google.com The aqueous-phase reaction of sodium benzenesulfinate and maleic anhydride has been identified as a promising solution to meet these industrial demands. google.com

Advanced Pharmacological and Biological Investigations

Mechanisms of Action at the Molecular and Cellular Level

The biological activity of 3-Phenylmethanesulfonyl-propionic acid and its related structural analogs can be understood through their interactions at the molecular and cellular levels. These interactions primarily involve the inhibition of specific enzymes and the modulation of key biological and cellular signaling pathways.

The structure of this compound incorporates moieties found in distinct classes of enzyme inhibitors, suggesting its potential to interact with several biological targets. The phenylmethanesulfonyl group is analogous to that in serine proteinase inhibitors, while the aryl propionic acid backbone is characteristic of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes.

Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a well-characterized inhibitor of serine proteases. agscientific.comontosight.ai These enzymes, which include digestive enzymes like trypsin and chymotrypsin, as well as enzymes involved in blood clotting like thrombin, feature a highly reactive serine residue in their active site. agscientific.combiocompare.com The mechanism of inhibition by PMSF involves an irreversible covalent modification of this key serine residue. ontosight.aiwikipedia.org The sulfonyl fluoride group of PMSF reacts with the hydroxyl group of the active site serine, leading to the formation of a stable sulfonyl-enzyme complex, thereby deactivating the enzyme. agscientific.comrndsystems.com

This inhibitory action is not limited to serine proteases; PMSF has also been shown to inhibit certain cysteine proteases, such as papain, and acetylcholinesterases. agscientific.combiocompare.comrndsystems.com The broad applicability of PMSF makes it a staple in biochemical research, particularly in lysis buffers and protein purification protocols, to prevent the degradation of proteins by endogenous proteases. agscientific.comontosight.ai Analogs of PMSF, by virtue of their shared phenylmethylsulfonyl moiety, are investigated for similar inhibitory activities. In one study, PMSF was found to suppress naloxone-precipitated withdrawal jumping in morphine-dependent mice, presumably by inhibiting serine proteases like tissue plasminogen activator (tPA) and plasmin. nih.gov

Table 1: Examples of Enzymes Inhibited by Phenylmethylsulfonyl Fluoride (PMSF)

| Enzyme Class | Specific Enzyme Examples | Inhibition Mechanism |

| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | Irreversible sulfonation of active site serine residue agscientific.combiocompare.comrndsystems.com |

| Cysteine Proteases | Papain | Covalent modification agscientific.combiocompare.com |

| Acetylcholinesterases | Acetylcholinesterase | Irreversible sulfonation of active site serine residue rndsystems.com |

Aryl propionic acid derivatives are a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs). orientjchem.orghumanjournals.com This family includes well-known drugs such as Ibuprofen (B1674241) and Flurbiprofen (B1673479). orientjchem.org The primary mechanism of action for these compounds is the inhibition of prostaglandin (B15479496) biosynthesis. humanjournals.com They achieve this by blocking the action of the cyclooxygenase (COX) enzyme, which is a key intermediate in the conversion of arachidonic acid to prostaglandins. orientjchem.org

The COX enzyme exists in two primary isoforms, COX-1 and COX-2. orientjchem.org COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, while COX-2 is inducible and is primarily involved in mediating inflammation. orientjchem.org Many aryl propionic acid derivatives inhibit both isoforms to varying degrees. nih.gov The carboxylate moiety of the propionic acid group is crucial for this inhibitory activity; its conversion to an ester or amide can abolish the slow tight-binding behavior characteristic of some of these inhibitors. drexel.edunih.gov The anti-inflammatory, analgesic, and antipyretic properties of these compounds are a direct result of the suppression of prostaglandin production. orientjchem.orghumanjournals.com

Table 2: Aryl Propionic Acid Derivatives and their COX Inhibition

| Compound | Chemical Name | Primary Target | Biological Effect |

| Ibuprofen | 2-(4-isobutyl phenyl) propionic acid | COX-1 and COX-2 | Anti-inflammatory, Analgesic, Antipyretic orientjchem.orghumanjournals.com |

| Flurbiprofen | (RS)-2-(2-fluorobiphenyl-4-yl)propanoic acid | COX-1 and COX-2 | Anti-inflammatory drexel.edu |

| Ketoprofen | (RS) 2-(3-benzoylphenyl)propanoic acid | COX-1 and COX-2 | Analgesic, Anti-inflammatory humanjournals.com |

| Fenoprofen | (RS)-2-(3-phenoxyphenyl)propanoic acid | COX-1 and COX-2 | Anti-inflammatory humanjournals.com |

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the breakdown of endogenous fatty acid amides, most notably the endocannabinoid anandamide (B1667382) (AEA). mdpi.comresearchgate.net Inhibition of FAAH leads to an increase in the endogenous levels of these signaling molecules, which can produce analgesic and anti-inflammatory effects. mdpi.comresearchgate.net

Recent research has explored the development of dual-action inhibitors that target both FAAH and COX enzymes. This approach is based on findings that FAAH inhibition can reduce the gastrointestinal damage often associated with NSAIDs. nih.gov Novel amide analogues of ibuprofen have been synthesized and shown to inhibit FAAH with IC₅₀ values in the low micromolar range. nih.gov For example, combining structural elements of the NSAID flurbiprofen with a carbamate (B1207046) group required for FAAH inhibition resulted in a compound that inhibited FAAH, COX-1, and COX-2. nih.gov This suggests that molecules with a propionic acid framework can be modified to effectively inhibit FAAH, thereby modulating the endocannabinoid system. nih.gov

Certain structurally complex molecules have been shown to act as inhibitors of ATPases, such as the Na+/K+ ATPase. For instance, a steroidal Na+/K+ ATPase inhibitor, the 3-[(R)-3-pyrrolidinyl]oxime derivative (3-R-POD), was reported to induce potent pro-apoptotic responses in colonic tumor cells. nih.gov While structurally distinct from simple aryl propionic acids, this demonstrates that varied chemical scaffolds can be designed to inhibit these essential ion pumps. The inhibition of Na+/K+ ATPase by such compounds can disrupt cellular ion homeostasis and trigger downstream signaling events leading to apoptosis. nih.gov

The molecular targets of this compound and its analogs are often integral components of larger cellular signaling cascades. By inhibiting these targets, such compounds can modulate entire pathways, affecting cellular processes like proliferation, inflammation, and apoptosis.

Aryl propionic acid derivatives, beyond their primary COX-inhibiting function, can influence non-COX targets. nih.gov Their anticancer effects, for example, are thought to be mediated through the modulation of pathways related to cell proliferation and apoptosis. nih.gov Signaling pathways that are frequently implicated in response to bioactive compounds include:

NF-κB Pathways: The transcription factor NF-κB is a critical regulator of genes involved in inflammation and cell survival. nih.gov Its activation is related to both the PI3K/Akt and MAPK signaling pathways. nih.gov

PI3K/Akt/mTOR Signaling Pathway: This pathway is central to regulating cell growth, proliferation, and autophagy. nih.gov Inhibition of key kinases in this pathway, such as Akt and mTOR, can induce apoptosis in cancer cells. nih.gov

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell motility. mdpi.com Regulation of this pathway is crucial in processes like the epithelial-to-mesenchymal transition (EMT). mdpi.com

Inhibition of enzymes like FAAH can also lead to the modulation of signaling pathways. For example, FAAH inhibition has been shown to regulate NF-κB pathways, leading to a reduction in chronic inflammation. mdpi.com Similarly, FAAH inhibitors can drive microglial polarization toward an anti-inflammatory phenotype, suggesting a role in modulating neuroinflammatory signaling. nih.gov

Modulation of Cellular Signaling Pathways

NF-κB Pathway Modulation

Propionic acid (PA), a short-chain fatty acid, has been shown to exert anti-inflammatory effects by targeting the TLR4/NF-κB signaling pathway. In studies involving lipopolysaccharide (LPS)-induced intestinal barrier dysfunction, PA was found to inhibit this pathway, suggesting a potential mechanism for its protective effects. nih.gov Research on other compounds has also highlighted the significance of NF-κB inhibition. For instance, Withaferin A has been shown to potently inhibit NF-κB activation by preventing the tumor necrosis factor-induced activation of IκB kinase β. selleckchem.com Similarly, Curcumenol inhibits NF-κB activation by suppressing the nuclear translocation of the p65 subunit and blocking IκBα phosphorylation and degradation. selleckchem.com These findings underscore the importance of the NF-κB pathway as a therapeutic target and suggest that compounds with a similar structural backbone to propionic acid might exhibit analogous modulatory activities.

AKT/mTOR Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various diseases, including cancer. nih.govtbzmed.ac.ir Studies on sodium propionate (B1217596) (SP) have demonstrated its ability to attenuate the lipopolysaccharide (LPS)-induced epithelial-mesenchymal transition (EMT) by inhibiting the PI3K/Akt/mTOR signaling cascade. nih.gov In cervical cancer cells, propionic acid has been observed to inhibit the AKT/mTOR signaling pathways, contributing to its anticancer effects. nih.govnih.gov The inhibition of this pathway often leads to the induction of autophagy and apoptosis, highlighting its central role in determining cell fate. tbzmed.ac.irnih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating various physiological and pathological processes. nih.gov Gut microbiota-derived metabolites, such as indole-3-propionic acid (IPA), have been shown to activate AhR. nih.gov This activation can lead to downstream effects, including the enhancement of macrophage phagocytosis, which can help attenuate septic injury. nih.gov The ability of various dietary and endogenous molecules to act as AhR ligands suggests that compounds with specific structural features can modulate this receptor's activity, thereby influencing immune responses and cellular homeostasis. nih.gov

Induction of Cellular Processes

Apoptotic Cell Death Induction

Propionic acid has been demonstrated to induce apoptosis in various cell types. In cervical cancer cells, it triggers cell death, which is characterized by an increase in the sub-G1 cell population. nih.govnih.gov The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. nih.govnih.gov In fungal species, propionic acid induces apoptotic cell death mediated by mitochondria, as evidenced by mitochondrial membrane depolarization, calcium accumulation, and cytochrome c release. oup.com The induction of apoptosis is a key mechanism for the anticancer and antimicrobial effects of various compounds. nih.govnih.govoup.commdpi.com

Autophagy Induction

Autophagy is a cellular process of self-degradation that plays a dual role in both cell survival and cell death. In the context of cancer, the induction of autophagy can be a therapeutic strategy. Propionic acid has been shown to induce autophagy in cervical cancer cells by inhibiting the NF-κB and AKT/mTOR signaling pathways and increasing the levels of LC3B protein. nih.govnih.gov Furthermore, in a model of type 2 diabetes, propionic acid was found to switch the cell fate from apoptosis to autophagy in the ventromedial hypothalamus, suggesting a neuroprotective role. nih.gov The ability to modulate the balance between apoptosis and autophagy is a significant aspect of the biological activity of propionic acid and its derivatives. nih.gov

Differentiation in Cancer Cells

The induction of differentiation is a therapeutic approach aimed at reverting cancer cells to a more normal phenotype. While direct evidence for this compound is lacking, related signaling pathways are known to be involved in cellular differentiation. For instance, the PI3K/Akt/mTOR pathway plays a critical role in regulating cell growth and differentiation. nih.gov Compounds that modulate this pathway could potentially influence the differentiation of cancer cells. Further research is needed to explore the potential of this compound and related compounds to induce differentiation in cancer cells.

Oxidative Stress Induction and Reactive Oxygen Species (ROS) Generation

While direct studies on this compound are not extensively detailed in the available literature, research on related propionic acid compounds demonstrates a clear capacity to induce oxidative stress and generate Reactive Oxygen Species (ROS). For instance, propionic acid (PPA) has been shown to create an oxidative environment in fungal cells, leading to the accumulation of ROS. nih.gov This process is a key part of its antifungal mechanism, initiating a cascade of events that lead to cell death. nih.govoup.com

In other biological models, the impact of propionic acid derivatives on ROS can be context-dependent. 3-Nitropropionic acid (3-NPA) is known to irreversibly inhibit succinate (B1194679) dehydrogenase, a critical enzyme in the mitochondrial electron transport chain, which promotes the formation of ROS and induces oxidative stress. nih.gov Studies in geese granulosa cells showed that 3-NPA treatment significantly increased intracellular ROS production by 25.4%. nih.gov Similarly, in cervical cancer cells, propionic acid treatment was found to stimulate ROS accumulation, which in turn leads to mitochondrial membrane dysfunction and subsequent cell death. nih.govnih.gov

Conversely, other related compounds, such as Indole-3-propionic acid (IPA), a tryptophan metabolite, exhibit antioxidant properties, protecting against ischemic neuronal damage by reducing lipid peroxidation and DNA damage. nih.gov Another metabolite, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), has been shown to reduce oxidative stress by decreasing plasma reactive oxygen metabolites and enhancing antioxidant capacity after exercise in mice. nih.gov These contrasting effects highlight the importance of the specific chemical structure in determining whether a propionic acid derivative will act as a pro-oxidant or an antioxidant.

Table 1: Effects of Propionic Acid and its Derivatives on ROS and Oxidative Stress

| Compound | Model System | Effect on ROS/Oxidative Stress | Reference |

|---|---|---|---|

| Propionic Acid (PPA) | Fungal Cells | Induces ROS accumulation | nih.gov |

| Propionic Acid (PA) | Cervical Cancer Cells | Stimulates ROS accumulation | nih.govnih.gov |

| 3-Nitropropionic Acid (3-NPA) | Geese Granulosa Cells | Increases intracellular ROS production | nih.gov |

| Indole-3-propionic Acid (IPA) | Ischemic Hippocampus | Reduces oxidative stress (antioxidant) | nih.gov |

| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) | Mice (post-exercise) | Reduces plasma reactive oxygen metabolites | nih.gov |

Biological Activities and Therapeutic Potential

Anti-inflammatory Properties of Related Arylpropionic Acid Derivatives

Arylpropionic acid derivatives constitute a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). researchgate.nethumanjournals.com This group includes well-known drugs such as Ibuprofen, Ketoprofen, and Naproxen. researchgate.netijpsr.com The primary mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins—mediators of inflammation. humanjournals.com In the early 1990s, two isoforms of COX were identified: COX-1, which is involved in protecting the gastrointestinal lining, and COX-2, which is induced during inflammation. humanjournals.com The therapeutic effect of these NSAIDs comes from their ability to block COX-2.

The chemical structure of arylpropionic acids, particularly the presence of a carboxyl group, is crucial for their pharmacological activity. ijpsr.com Research has shown that modifications to the basic arylpropionic acid structure can lead to compounds with enhanced anti-inflammatory activity and potentially reduced side effects. ijpsr.comresearchgate.net Besides their well-established anti-inflammatory and analgesic roles, these derivatives have been investigated for a wide range of other biological activities, including anticancer and antibacterial properties. researchgate.netresearchgate.net

Table 2: Prominent Arylpropionic Acid Derivatives and their Role

| Compound | Chemical Name | Primary Use | Reference |

|---|---|---|---|

| Ibuprofen | 2-(4-isobutylphenyl) propionic acid | Anti-inflammatory, Analgesic | researchgate.nethumanjournals.com |

| Ketoprofen | (RS)2-(3-benzoylphenyl)propanoic acid | Anti-inflammatory, Analgesic | researchgate.nethumanjournals.com |

| Oxaprozin | 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid | Anti-inflammatory (Arthritis) | researchgate.nethumanjournals.com |

| Fenoprofen | (±)-2-(3-phenoxyphenyl)propionic acid | Anti-inflammatory, Analgesic | researchgate.net |

Antifungal Activities and Mechanisms

Propionic acid (PPA) is recognized for its potent antifungal properties and is used as a preservative in food products. nih.govoup.com Its mechanism of action is multifaceted, involving both fungistatic (inhibiting growth) and fungicidal (killing fungi) pathways. researchgate.net A primary mechanism is the induction of apoptosis, or programmed cell death, in fungal cells. nih.govresearchgate.net

Research has demonstrated that PPA exposure leads to the accumulation of intracellular ROS, which triggers oxidative stress. nih.govoup.com This oxidative environment activates metacaspases, which are cysteine proteases involved in apoptosis signaling in fungi. nih.gov The apoptotic cascade induced by PPA is mediated by mitochondria and involves several key events:

Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential. nih.govoup.com

Calcium Accumulation: Disruption of calcium homeostasis within the cell. nih.gov

Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytoplasm, a critical step in initiating apoptosis. nih.govoup.com

The effectiveness of propionic acid as an antifungal agent is highly dependent on pH. nih.gov It is significantly more potent at lower pH values, where a higher proportion of the acid is in its undissociated form, allowing it to more easily penetrate the fungal cell membrane. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Propionic Acid Against Fungi at Different pH Levels

| pH Level | MIC Range (mM) | Antifungal Potency | Reference |

|---|---|---|---|

| pH 3 | < 10 | Very High | nih.gov |

| pH 5 | 20 - 120 | Moderate | nih.gov |

| pH 7 | > 500 | Low | nih.gov |

Anticancer Effects and Mechanisms of Action

While specific studies on this compound are limited, the broader class of arylpropionic acid derivatives and propionic acid itself have demonstrated significant anticancer potential. nih.gov Arylpropionic acid-derived NSAIDs have shown antiproliferative activities against various cancer cell lines, and their combination with existing anticancer agents can result in enhanced efficacy. nih.gov

Propionic acid, a short-chain fatty acid (SCFA) produced by gut microbiota, has been shown to have oncoprotective effects, particularly against cervical cancer. nih.govnih.gov Its anticancer mechanism involves several cellular pathways:

Induction of Oxidative Stress: Propionic acid induces the generation of ROS in cancer cells, leading to mitochondrial dysfunction and promoting cell death. nih.govnih.gov

Induction of Autophagy: It activates autophagy, a cellular process of self-degradation, by inhibiting the AKT/mTOR signaling pathway and increasing levels of the protein LC3B. nih.govnih.gov

Inhibition of Pro-Survival Pathways: Propionic acid inhibits the NF-κB pathway, which is crucial for the survival of cervical cancer cells. nih.govnih.gov

Apoptosis Induction: It increases the sub-G1 cell population, a hallmark of apoptosis. nih.govnih.gov

These findings suggest that propionic acid and its derivatives can inhibit cancer cell viability through multiple, interconnected mechanisms, making them promising candidates for further research in cancer therapeutics. nih.govnih.govnih.gov

Impact on Endothelial Function and Vasodilation

The gut microbiome-derived metabolite propionic acid has been implicated in modulating endothelial function. veeva.com Endothelial dysfunction is an early step in the development of atherosclerosis and other cardiovascular diseases. mdpi.com Recent studies suggest that propionic acid can have beneficial effects on the endothelium. For instance, in a study involving men with stable coronary artery disease, an improvement in brachial artery flow-mediated dilation (a measure of endothelial function) was positively correlated with an increase in serum propionic acid levels. veeva.com

However, the effects of related metabolites can be complex. Indole-3-propionic acid (IPA), another gut microbiota-derived metabolite, has been shown to impair endothelial function by reducing nitric oxide (NO) release. nih.gov Specifically, IPA significantly reduced NO production in endothelial cells stimulated by adenosine (B11128) triphosphate (ATP) and decreased the phosphorylation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.gov

Conversely, 3-(3-hydroxyphenyl)propionic acid (3HPPA), a microbial metabolite of quercetin, has been found to inhibit the adhesion of monocytes to endothelial cells, a key event in the initiation of atherosclerosis. nih.gov It achieves this by suppressing the expression of the adhesion molecule E-selectin, an effect mediated through the inhibition of the NF-κB pathway. nih.gov This indicates that different propionic acid-related structures can exert distinct and sometimes opposing effects on vascular health.

Effects on Gut Microbiota and Host Metabolism

Propionic acid is a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber. frontiersin.org As such, its presence and concentration are intrinsically linked to the composition and metabolic activity of the gut microbiome. danoneresearch.com Dietary interventions rich in propionic acid have been shown to alter the gut microbial composition in mice, leading to an increased abundance of taxa such as Bacteroides, Prevotella, and Ruminococcus. frontiersin.org

The gut microbiota metabolizes various dietary compounds, such as polyphenols (e.g., catechins and quercetin), into simpler phenolic acids, including different forms of phenylpropionic acid. mdpi.com For example, the biotransformation of naringin (B1676962) can lead to the formation of 3-(3,4-dihydroxyphenyl)propionic acid, and condensed tannins can be metabolized to 3-phenylpropionic acid and 3-(4-hydroxyphenyl)propionic acid. mdpi.com

These microbial metabolites can significantly influence host metabolism. 3-phenylpropionic acid (PPA), produced by gut bacteria, has been identified as a metabolite that can alleviate drug-induced hepatotoxicity. nih.gov Disruptions in propionate metabolism, as seen in the genetic disorder propionic acidemia, are associated with significant alterations in the gut microbiota, including lower diversity and a reduction in butyrate-producing bacteria. danoneresearch.com This highlights the reciprocal relationship between host metabolism and the gut microbiome, where microbial-derived propionic acid plays a crucial regulatory role. frontiersin.orgdanoneresearch.com

Following a comprehensive search for scientific literature on the chemical compound “this compound,” it has been determined that there is no available research data corresponding to the specific topics outlined in your request. Searches for this particular compound in relation to its pharmacological, biological, and pharmacokinetic properties did not yield any relevant studies.

Specifically, no information could be found on:

Modulation of Hepatic Drug Metabolism

Potential in Treating Osteoarthritis

Antipyretic Mechanisms

Plant Growth Promotion

Absorption and Distribution Studies

Metabolic Pathways and Enzyme Systems Involved

Due to the absence of scientific findings for "this compound" in these areas, it is not possible to generate a thorough, informative, and scientifically accurate article as instructed. Creating content would require speculating or using data from different, unrelated compounds, which would be scientifically inaccurate and violate the specific constraints of the request.

Pharmacokinetic Studies and In Vivo Disposition

Excretion Mechanisms and Pathways

There is currently no available scientific literature detailing the excretion mechanisms and pathways of this compound in any biological system. Research on the absorption, distribution, metabolism, and excretion (ADME) of this specific compound has not been published in the public domain. Therefore, information regarding its renal, biliary, or other routes of elimination, the extent of its metabolism prior to excretion, and the identification of its metabolites is unknown.

Toxicological Considerations from a Research Perspective

Similarly, toxicological data for this compound are not available in publicly accessible research. No in vitro or in vivo studies have been found that investigate its potential for cytotoxicity, genotoxicity, carcinogenicity, or other adverse effects. Consequently, there is no scientific basis to establish a toxicological profile for this compound from a research perspective.

Data Tables

Due to the absence of experimental data, no data tables can be generated for the excretion or toxicological findings related to this compound.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound.

While specific molecular docking studies for 3-Phenylmethanesulfonyl-propionic acid were not identified, research on analogous propanoic acid derivatives illustrates the methodology. For instance, docking studies on 2-(3-benzoylphenyl) propanoic acid derivatives have been used to explore their interactions with enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.govresearchgate.net Such studies calculate a binding energy score, which indicates the strength of the interaction, and identify key amino acid residues involved in the binding through hydrogen bonds, hydrophobic interactions, or other forces. nih.govnih.gov

A hypothetical docking study of this compound against a target protein would involve:

Preparation of the Ligand and Receptor: Generating a 3D structure of the compound and obtaining the crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software to place the ligand into the active site of the protein in various conformations.

Analysis of Results: Evaluating the resulting poses based on scoring functions that estimate binding affinity. The analysis reveals potential interactions, such as hydrogen bonds formed by the carboxylic acid group or interactions involving the sulfonyl and phenyl groups.

The results of such a study would be crucial for understanding its potential biological targets and mechanism of action.

Table 1: Example of Molecular Docking Parameters for a Propanoic Acid Derivative This table is illustrative and based on studies of analogous compounds, not this compound itself.

| Parameter | Value | Significance |

| Target Protein | Cyclooxygenase-2 (COX-2) | An enzyme involved in inflammation. |

| Binding Energy | -8.5 kcal/mol | Indicates a strong, favorable binding interaction. |

| Key Interacting Residues | Arg120, Tyr355, Ser530 | Specific amino acids in the active site that stabilize the ligand. |

| Types of Interactions | Hydrogen bonds, π-sulfur interactions | The forces holding the ligand in the binding pocket. |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are used to understand the electronic structure and reactivity of a molecule. mdpi.com Methods like Density Functional Theory (DFT) can determine various molecular properties, including optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.gov

For a molecule like this compound, these calculations can provide valuable information. The methanesulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the phenyl ring and the acidity of the propionic acid moiety.

Quantum chemical studies on sulfonamide derivatives often employ the B3LYP functional with a basis set like 6-311G+(d,p) to compute key parameters. nih.gov These parameters help in understanding the molecule's stability, reactivity, and spectral characteristics.

Key Parameters from Quantum Chemical Calculations:

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO, which is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): A map that shows the charge distribution on the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 2: Hypothetical Quantum Chemical Properties for this compound This table presents typical data obtained from quantum chemical calculations and is for illustrative purposes.

| Property | Predicted Value | Implication |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and electron-accepting capability. |

| Energy Gap (ΔE) | 5.7 eV | Suggests high chemical stability. |

| Dipole Moment | 4.8 Debye | Indicates a significant degree of polarity in the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a protein target.

Conformational analysis of similar molecules, like other propionic acid derivatives, has been performed using both computational methods and experimental techniques like NMR spectroscopy. nih.govnih.gov These analyses determine the most stable three-dimensional arrangements (conformers) of the molecule in different environments. nih.gov The rotational freedom around the single bonds in the propionic acid chain allows it to adopt various conformations, which can be crucial for its ability to bind to a receptor. nih.gov

When a ligand-protein complex identified through docking is subjected to MD simulations, the stability of the interaction can be assessed. mdpi.com Key metrics monitored during the simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions. A stable RMSD value over time suggests the complex is in equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.

These simulations provide a dynamic view of the binding process, complementing the static picture from molecular docking. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. nih.gov

A QSAR study involves several steps:

Data Set Selection: A series of compounds with known biological activities is chosen. For example, a series of meta-substituted phenyl propanoic acids has been used to develop QSAR models for predicting agonist activity at specific receptors. researchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Development: Statistical methods are used to build a model that correlates the descriptors with biological activity. The data is typically split into a training set to build the model and a test set to validate its predictive power. mdpi.com

Model Validation: The model's statistical significance and predictive ability are evaluated using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.netfrontiersin.org

For this compound, a QSAR model could be developed as part of a series of similar compounds to predict a specific biological activity, such as anti-inflammatory or antihyperglycemic effects. nih.govmdpi.com The descriptors in such a model might include electronic properties (like those from quantum calculations), steric factors, and hydrophobicity, providing insight into which molecular features are most important for the desired activity. nih.gov

Computational Metabolomics and Pathway Analysis

Computational metabolomics involves the use of computational tools to analyze large sets of metabolite data, identify metabolites, and map them onto metabolic pathways. nih.gov This helps in understanding the biochemical processes within a biological system.

The core of this compound is a propionate (B1217596) moiety. Propionate (or propionic acid) is a well-known short-chain fatty acid that plays a significant role in various metabolic pathways. nih.gov It can be produced by gut microbiota through the fermentation of dietary fiber via several routes, including the succinate (B1194679), acrylate, and propanediol (B1597323) pathways. mdpi.comnih.gov In humans, propionate is a substrate for gluconeogenesis. mdpi.com

While there are no specific computational metabolomics studies on this compound itself, its structure suggests it could potentially interact with or influence pathways involving propionate metabolism. Computational pathway analysis could be used to:

Predict Potential Metabolites: Hypothesize how the compound might be metabolized in the body.

Identify Affected Pathways: Analyze how the presence of this compound might alter the concentrations of endogenous metabolites in key pathways. nih.gov

Correlate with Phenotypes: Link metabolic changes to biological outcomes or disease states, such as its potential influence on the gut-brain axis or neurological functions. nih.govmdpi.com

Known metabolic pathways for propionate production include fermentation, amino acid catabolism, and certain biosynthetic pathways. mdpi.comresearchgate.net Computational tools can help map how an exogenous compound like this compound might fit into this complex metabolic network.

Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of individual components from complex mixtures. Techniques such as HPLC, GC-MS, and LC-MS/MS are highly applicable for the analysis of 3-Phenylmethanesulfonyl-propionic acid.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally sensitive organic compounds. For a molecule like this compound, which contains a phenyl group, reversed-phase HPLC with UV detection is a highly suitable method. The phenyl group provides a chromophore that allows for sensitive detection at specific UV wavelengths.

The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). theijes.com To ensure the carboxylic acid group is in its protonated, less polar form, which improves retention and peak shape on a reversed-phase column, the mobile phase is usually acidified with additives like phosphoric acid, formic acid, or trifluoroacetic acid. sielc.comsielc.com Detection is commonly performed using a UV-Vis detector, typically at wavelengths between 210 nm and 280 nm, where the phenyl ring exhibits strong absorbance. theijes.comsielc.comnih.gov

Table 1: Illustrative HPLC Conditions for Analysis of Related Propionic and Phenolic Acids

| Parameter | Condition | Reference Compound(s) |

|---|---|---|

| Column | C18 | Propionic Acid, Phenolic Acids |

| Mobile Phase | Acetonitrile : Acidified Water/Buffer | Propionic Acid, Phenylpropanoic Acid |

| Flow Rate | 0.6 - 1.5 mL/min | Ibuprofen (B1674241) Impurities, Phenolic Acids |

| Detection | UV at 210 nm or 254-280 nm | Propionic Acid, Phenylalanine |

| Temperature | Ambient to 50 °C | Propionic Acid |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and thermally stable small molecules, making it ideal for metabolomics studies. metbio.netcreative-proteomics.com However, compounds containing polar functional groups like carboxylic acids are generally non-volatile and require chemical derivatization prior to GC analysis. colostate.edurestek.com

Derivatization converts the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) ester. libretexts.org Common methods include:

Silylation: This involves reacting the carboxylic acid with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form a trimethylsilyl (B98337) (TMS) ester. restek.comresearchgate.net

Esterification: This process converts the carboxylic acid into an ester, typically a methyl ester, using reagents like methanol with an acid catalyst (e.g., BF3) or diazomethane. colostate.edugcms.cz

Once derivatized, the analyte can be separated on a GC column (commonly a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase) and detected by a mass spectrometer. The mass spectrometer provides both quantitative data and structural information based on the fragmentation pattern of the molecule, which aids in definitive identification. metbio.netmdpi.com

Table 2: Typical GC-MS Derivatization and Analysis Parameters for Organic Acids

| Parameter | Description |

|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS, or MSTFA |

| Reaction Conditions | 50-60 °C for 30-60 minutes |

| GC Column | Fused silica capillary (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from a low initial temperature (e.g., 60-80 °C) to a high final temperature (e.g., 280-300 °C) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low-level analytes in complex biological matrices such as plasma, urine, and tissue extracts due to its high sensitivity and selectivity. tandfonline.comnih.gov For compounds like this compound, direct analysis by LC-MS/MS is possible, typically using a reversed-phase column coupled with an electrospray ionization (ESI) source operating in negative ion mode to detect the deprotonated carboxylate ion [M-H]⁻.

To overcome challenges like poor retention on reversed-phase columns and low ionization efficiency for some carboxylic acids, derivatization can be employed. nih.govtulane.eduresearchgate.netnih.gov Reagents are chosen to react with the carboxylic acid group to introduce a moiety that enhances chromatographic retention and improves ionization, often allowing for detection in the more robust positive ESI mode. nih.govresearchgate.net For example, coupling the carboxylic acid with an amine-containing reagent using a carbodiimide (B86325) activator (like EDC) forms an amide derivative that ionizes well in positive mode. tulane.edunih.gov

The use of tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides exceptional selectivity by monitoring a specific fragmentation of the parent ion to a product ion, minimizing interferences from the biological matrix. mdpi.com

Table 3: LC-MS/MS Bioanalysis Approaches for Carboxylic Acids

| Approach | Details | Advantages |

|---|---|---|

| Direct Analysis | Reversed-phase or HILIC separation; ESI in negative ion mode. | Simple sample preparation, no derivatization step. |

| Derivatization | Amide formation via EDC coupling with reagents like 4-APEBA or 4-BNMA. | Enhanced retention, improved sensitivity, detection in positive ion mode, specific fragmentation for identification. nih.govnih.gov |

Spectroscopic Techniques for Quantitative Analysis

Spectroscopic methods can offer rapid and non-destructive quantification without the need for chromatographic separation.

UV-Visible (UV-Vis) Spectroscopy: This technique is applicable for quantitative analysis based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The phenyl group in this compound acts as a chromophore, absorbing UV light. A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is simple and rapid but may lack selectivity in complex mixtures where other components also absorb UV light. nih.gov